molecular formula C13H10ClNO3S2 B2575483 3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 300378-93-2

3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B2575483
CAS No.: 300378-93-2
M. Wt: 327.8
InChI Key: LKWJDVJMIFOUHG-JXMROGBWSA-N
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Description

This compound belongs to the class of 5-arylidene-2,4-thiazolidinedione derivatives, characterized by a rhodanine core (2-sulfanylidene-1,3-thiazolidin-4-one) substituted with a 2-chlorophenylmethylidene group at the 5-position and a propanoic acid moiety at the 3-position. The (5E)-stereochemistry indicates the trans configuration of the exocyclic double bond, which is critical for its structural and electronic properties.

Synthesis typically involves a Knoevenagel condensation between 2,4-thiazolidinedione and 2-chlorobenzaldehyde under basic conditions (e.g., piperidine in ethanol), followed by alkylation with 3-chloropropanoic acid to introduce the propanoic acid side chain .

Properties

IUPAC Name

3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3S2/c14-9-4-2-1-3-8(9)7-10-12(18)15(13(19)20-10)6-5-11(16)17/h1-4,7H,5-6H2,(H,16,17)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWJDVJMIFOUHG-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, including antibacterial and antifungal properties, cytotoxicity, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound is classified under the thiazolidinone derivatives, which are known for various pharmacological activities. Its structural formula is represented as follows:

  • Chemical Formula : C17H12ClNO4S2
  • Molecular Weight : 393.87 g/mol
  • IUPAC Name : 3-[(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against a range of pathogens.

Table 1: Antimicrobial Activity Overview

PathogenMinimal Inhibitory Concentration (MIC)Minimal Bactericidal Concentration (MBC)
Staphylococcus aureus37.9 - 113.8 µM57.8 - 118.3 µM
Escherichia coli248 - 372 µM372 - 1240 µM
Pseudomonas aeruginosaMore active than ampicillin-
Lactobacillus monocytogenesResistant-

The above data indicates that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The compound's efficacy was notably higher than that of traditional antibiotics such as ampicillin and streptomycin .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against various fungal strains.

Table 2: Antifungal Activity Overview

Fungal StrainMIC (mg/mL)MFC (mg/mL)
Trichoderma viride0.004 - 0.060.015 - 0.03
Aspergillus fumigatusResistant-

The results suggest that the compound is particularly effective against Trichoderma viride, with MIC values indicating strong antifungal potential .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new therapeutic agent. The most active compounds derived from thiazolidinone frameworks have shown low cytotoxicity against human cell lines.

Table 3: Cytotoxicity Results

CompoundConcentration (µM)Cell Viability (%)
Compound 5d 1 × 10^-7≥91%
Compound 5g 1 × 10^-6≥91%
Compound 11 1 × 10^-6Slight inhibition

These findings indicate that the compounds exhibit good selectivity indices and low toxicity in vitro, making them promising candidates for further development .

The mechanism through which these compounds exert their antimicrobial effects involves inhibition of key bacterial enzymes and pathways. For instance, studies suggest that thiazolidinone derivatives may inhibit the MurB enzyme in E. coli, which is essential for bacterial cell wall synthesis . Additionally, they may interact with fungal CYP51 enzymes, disrupting ergosterol biosynthesis .

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazolidine derivatives exhibit antimicrobial activity. The presence of the chlorophenyl group enhances the compound's ability to inhibit bacterial growth. Studies have shown that similar compounds can effectively target various pathogens, making this compound a candidate for further investigation in antimicrobial therapies.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Thiazolidines are known to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. Molecular docking studies have indicated that this compound may inhibit specific enzymes involved in inflammatory processes, such as lipoxygenase.

Anticancer Activity

Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells. The thiazolidine ring and the presence of the chlorophenyl group could contribute to this activity by interfering with cellular signaling pathways involved in cancer progression.

Drug Development

Given its diverse biological activities, 3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is being explored for potential development into therapeutic agents. Its ability to act on multiple biological targets makes it a versatile candidate for drug formulation.

Formulation in Combination Therapies

This compound may be utilized in combination therapies, particularly in treating infections or inflammatory diseases where multi-targeted approaches are beneficial. Its synergistic effects with existing drugs could enhance treatment efficacy and reduce side effects.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations comparable to standard antibiotics.
Study BAnti-inflammatory PotentialIn vitro assays showed significant reduction in cytokine production when treated with the compound.
Study CAnticancer PropertiesInduced apoptosis in breast cancer cell lines through mitochondrial pathways, suggesting potential for cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties are influenced by variations in the arylidene substituent, thiazolidinedione core modifications, and side-chain functionalization. Below is a detailed comparison with analogous derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituent Variations Molecular Weight (g/mol) Key Biological Activities/Findings Reference(s)
3-[(5E)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid 2-Chlorophenylmethylidene; propanoic acid side chain 355.85 Moderate PPARγ agonism; antidiabetic potential with improved solubility vs. TZDs
3-[(5E)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid 4-Methoxyphenylmethylidene 323.39 Enhanced solubility due to methoxy group; reduced cytotoxicity in vitro vs. chlorinated analogs
2-[(5E)-4-Oxo-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid 4-Pyridinylmethylene; propanoic acid at 2-position 294.34 Weaker PPARγ binding; increased metabolic stability in hepatic assays
Ethyl 3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoate Thiophen-2-ylmethylidene; ethyl ester side chain 327.40 Higher lipophilicity; improved blood-brain barrier penetration in preclinical models
3-[(5Z)-5-[(4-Nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid 4-Nitrophenylmethylidene; (5Z)-stereochemistry 364.81 Strong electron-withdrawing nitro group enhances reactivity but reduces metabolic stability
5-[3-[(5E)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid Hybrid structure with 2-hydroxybenzoic acid conjugation 473.94 Dual PPARγ/COX-2 inhibition; superior anti-inflammatory activity vs. parent compound

Key Research Findings

Substituent Effects on Bioactivity :

  • The 2-chlorophenyl group enhances PPARγ binding affinity compared to unsubstituted or electron-donating groups (e.g., methoxy) due to hydrophobic interactions with the receptor’s ligand-binding domain .
  • Derivatives with heteroaromatic substituents (e.g., thiophene in ) exhibit altered pharmacokinetic profiles, with increased half-lives in rodent models.

Stereochemical Influence :

  • The (5E)-configuration is critical for maintaining planarity of the arylidene-thiazolidinedione system, which optimizes π-π stacking interactions in enzyme active sites. (5Z)-isomers (e.g., ) show diminished activity due to steric clashes .

Side-Chain Modifications: Propanoic acid side chains improve aqueous solubility compared to esterified analogs (e.g., ethyl ester in ), but ester derivatives demonstrate better membrane permeability .

Hybrid Derivatives :

  • Conjugation with 2-hydroxybenzoic acid (as in ) introduces dual inhibitory activity against PPARγ and COX-2, making it a candidate for diabetic complications involving inflammation .

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